{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
Description
{1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]-piperidin-4-yl}acetic acid is a synthetic small molecule featuring a piperidine ring substituted at the 4-position with an acetic acid group and at the 1-position with a 3,5-dimethylpyrrole-2-carbonyl moiety. Its molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.34 g/mol (inferred from structural data). The compound has a CAS registry number 1142210-39-6 and is commercially available at 95% purity, stored at +4°C . It is priced at $450 for 500 mg, suggesting its use as a specialized intermediate in pharmaceutical or chemical research .
Properties
IUPAC Name |
2-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-7-10(2)15-13(9)14(19)16-5-3-11(4-6-16)8-12(17)18/h7,11,15H,3-6,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHZMKZJEDRFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC(CC2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Dimethyl Substitution: The pyrrole ring undergoes alkylation to introduce the dimethyl groups at the 3 and 5 positions.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The pyrrole and piperidine rings are coupled through a carbonylation reaction, forming the desired compound with an acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s acetic acid group on the piperidin-4-yl position distinguishes it from ZX-AC013913, which has a carboxylic acid at piperidine-3. This positional isomerism may influence steric interactions in biological systems .
- Functional Group Variations : The ethoxycarbonyl substituent in the CAS 1142202-84-3 compound increases lipophilicity (logP) compared to the target molecule, which could impact membrane permeability in drug design .
Biological Activity
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid, also known by its CAS number 1142210-39-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, piperine and piperidine derivatives have been shown to activate various molecular pathways that lead to apoptosis in cancer cells.
The mechanisms through which these compounds exert their anticancer effects include:
- Activation of Apoptotic Pathways : Compounds can activate the NF-kB and PI3K/Akt pathways, which are crucial in cancer progression and apoptosis induction .
- Cell Cycle Arrest : Piperine has been reported to cause G1/S phase arrest in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
- Mitochondrial Dysfunction : The release of cytochrome c from mitochondria leads to caspase activation and subsequent apoptosis .
Case Studies
- Breast Cancer Cell Lines : Treatment with piperine resulted in decreased phosphorylation of Akt (Ser473), leading to reduced survival signaling in breast cancer cells. This suggests that related compounds may also inhibit similar pathways .
- Glioma Cells : In glioma models, low concentrations of piperine combined with temozolomide (TMZ) enhanced cell death through JNK/p38 MAPK signaling pathways, indicating a synergistic effect on glioma treatment .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
